molecular formula C16H32 B14223455 2,5,5-Trimethyltridec-2-ene CAS No. 824391-99-3

2,5,5-Trimethyltridec-2-ene

Cat. No.: B14223455
CAS No.: 824391-99-3
M. Wt: 224.42 g/mol
InChI Key: ZLWZALULHCZXIV-UHFFFAOYSA-N
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Description

2,5,5-Trimethyltridec-2-ene is an organic compound with the molecular formula C16H32 It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyltridec-2-ene can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5,5-trimethylhexane, with an appropriate alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyltridec-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation of the double bond can yield the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) as catalysts.

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5,5-Trimethyltridec-2-ene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyltridec-2-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new chemical bonds, resulting in the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,5,5-Trimethylhexane: A structurally similar alkane with different chemical properties due to the absence of a double bond.

    2,2,5,5-Tetramethylhexane: Another related compound with a different arrangement of methyl groups.

Uniqueness

2,5,5-Trimethyltridec-2-ene is unique due to its specific structural features, including the presence of a double bond and the arrangement of methyl groups

Properties

CAS No.

824391-99-3

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

2,5,5-trimethyltridec-2-ene

InChI

InChI=1S/C16H32/c1-6-7-8-9-10-11-13-16(4,5)14-12-15(2)3/h12H,6-11,13-14H2,1-5H3

InChI Key

ZLWZALULHCZXIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C)CC=C(C)C

Origin of Product

United States

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